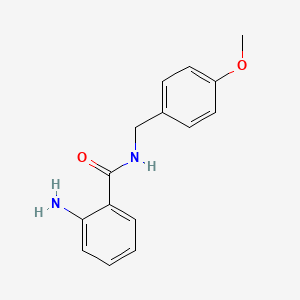

2-amino-N-(4-methoxybenzyl)benzamide

Description

Overview of 2-Aminobenzamide (B116534) Scaffolds in Medicinal Chemistry

The 2-aminobenzamide core is recognized as a "privileged scaffold" in the field of medicinal chemistry. This designation is given to molecular frameworks that can serve as versatile platforms for the development of ligands for a diverse range of biological targets. The utility of the 2-aminobenzamide structure is largely attributed to its bifunctional nature, possessing both an amino and an amide group, which allows for a variety of chemical modifications and interactions with biological macromolecules.

This scaffold is a cornerstone in the synthesis of numerous heterocyclic compounds, most notably quinazolinones, which are formed through cyclocondensation reactions. These resulting structures are integral to many biologically active molecules. The diverse pharmacological activities associated with 2-aminobenzamide derivatives are extensive and include:

Antimicrobial and Antifungal Activity: A variety of N-substituted 2-aminobenzamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of bacteria and fungi. Some compounds have shown moderate to good activity against various strains. researchgate.netmdpi.com

Antitumor Activity: The 2-aminobenzamide moiety is a key structural feature in several histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. acs.orgnih.govresearchgate.net By modifying the N-substituent of the benzamide (B126), researchers have been able to develop compounds with significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net

Other Therapeutic Areas: The versatility of the 2-aminobenzamide scaffold has led to its investigation in a wide array of other therapeutic applications, including as anti-inflammatory, anticonvulsant, and antihypertensive agents. researchgate.net

The synthesis of these derivatives often employs isatoic anhydride (B1165640) as a starting material, which reacts with a variety of amines to yield the corresponding 2-aminobenzamide. researchgate.netmdpi.com This reaction can be performed using conventional heating or microwave-assisted methods. mdpi.com

Research Significance of 2-amino-N-(4-methoxybenzyl)benzamide within Benzamide Derivatives

While dedicated research on this compound is not extensively documented, its chemical structure suggests potential areas of research significance based on the known properties of closely related compounds. The molecule combines the proven 2-aminobenzamide scaffold with an N-benzyl group, a common feature in pharmacologically active compounds. The methoxy (B1213986) substitution on the benzyl (B1604629) ring can also influence the compound's electronic properties and its ability to interact with biological targets.

The potential research significance of this compound can be inferred from the activities of analogous N-substituted benzamides. For instance, various N-substituted benzamide derivatives have been explored for their potential as antitumor agents, with some exhibiting promising activity against a range of cancer cell lines. nih.govresearchgate.net The table below summarizes the in-vitro antiproliferative activity of a selection of N-substituted benzamide derivatives against different human cancer cell lines, illustrating the therapeutic potential within this class of compounds.

| Compound | Substitution Pattern | Target Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|---|

| Derivative A | N-(substituted phenyl) | MCF-7 (Breast) | 5.8 |

| Derivative B | N-(substituted phenyl) | A549 (Lung) | 7.2 |

| Derivative C | N-(substituted phenyl) | K562 (Leukemia) | 4.9 |

| Derivative D | N-(substituted phenyl) | MDA-MB-231 (Breast) | 6.5 |

The data in this table is illustrative of the types of activities observed for N-substituted benzamide derivatives and is based on findings for compounds structurally related to this compound. nih.gov

Furthermore, the 2-aminobenzamide core is a known zinc-binding group, which is a key feature for the inhibition of zinc-dependent enzymes like histone deacetylases. researchgate.net The specific nature of the N-substituent plays a critical role in the potency and selectivity of these inhibitors. acs.org Therefore, this compound could be a candidate for investigation as a modulator of such enzymes.

Historical Context and Evolution of Research on Related Chemical Entities

The history of 2-aminobenzamide derivatives is intrinsically linked to the discovery and utilization of isatoic anhydride. First discovered by Friedländer and Wleügel, isatoic anhydride has long been recognized as a valuable precursor in organic synthesis. researchgate.net Its reaction with various amines provides a straightforward route to a wide array of 2-aminobenzamide derivatives. researchgate.net

Early research was heavily focused on leveraging 2-aminobenzamide as a fundamental building block for the creation of more complex heterocyclic systems, such as quinazolines and quinazolinones. The bifunctional nature of 2-aminobenzamide allows it to act as a versatile nucleophile, opening up diverse synthetic pathways that have been exploited for decades to generate libraries of compounds for biological screening.

The evolution of research on N-substituted benzamides has seen a shift from fundamental synthetic explorations to more targeted drug discovery efforts. The recognition of the benzamide moiety as a key pharmacophore in a variety of therapeutic agents has spurred the development of numerous derivatives with tailored biological activities. This has been particularly evident in the field of oncology, with the development of benzamide-based HDAC inhibitors. acs.orgnih.gov The systematic modification of the N-substituent has been a key strategy in optimizing the potency and pharmacokinetic properties of these compounds.

While the specific historical trajectory of this compound is not well-documented, it falls within this broader historical context of leveraging the 2-aminobenzamide scaffold for the development of potentially bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGHGODWSGIUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino N 4 Methoxybenzyl Benzamide

Established Synthetic Pathways for 2-Aminobenzamide (B116534) Core Structures

The foundational 2-aminobenzamide structure can be assembled through several reliable and well-documented synthetic routes. These methods primarily focus on forming the amide bond from precursors like anthranilic acid derivatives or isatoic anhydride (B1165640).

Amidation Reactions Involving Anthranilic Acid Derivatives or Isatoic Anhydride

A predominant and historically significant method for synthesizing 2-aminobenzamides involves the reaction of primary amines with isatoic anhydride. nih.gov This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to a ring-opening event. Subsequent decarboxylation releases carbon dioxide and forms the final 2-aminobenzamide product. nih.gov This process can be conducted using conventional heating in a suitable solvent, such as dimethylformamide (DMF). nih.gov

For instance, heating isatoic anhydride and a corresponding amine in DMF is a classical procedure for generating a wide array of 2-aminobenzamide derivatives. nih.gov A similar approach involves heating isatoic anhydride with an amine in a different solvent system; for example, reacting isatoic anhydride with aniline (B41778) at 140°C has been used to produce 2-amino-N-phenylbenzamide. prepchem.com Another variation uses water as a solvent, where isatoic anhydride is reacted with an amine like p-anisidine (B42471) at 80°C to achieve a high yield of the corresponding 2-aminobenzamide. chemicalbook.com

Alternatively, anthranilic acid can be used as the starting material. In a two-step, one-pot process, anthranilic acid can first be converted to isatoic anhydride in situ using reagents like di(trichloromethyl) carbonate. Without isolating the intermediate, the subsequent addition of an amine yields the desired N-substituted-2-aminobenzamide. google.com

| Precursor 1 | Amine | Solvent/Conditions | Product | Yield | Reference |

| Isatoic Anhydride | p-Anisidine | Water, 80°C, 9h | 2-Amino-N-(4-methoxy-phenyl)-benzamide | 99% | chemicalbook.com |

| Isatoic Anhydride | Aniline | Aniline (as solvent), 140°C | 2-Amino-N-phenylbenzamide | N/A | prepchem.com |

| Anthranilic Acid | Isopropylamine | 1) Di(trichloromethyl) carbonate, reflux2) 50-65°C | N-isopropyl-2-aminobenzamide | 90.9% | google.com |

| Isatoic Anhydride | Various Amines | DMF, Heating | 2-Aminobenzamide derivatives | Good to Excellent | nih.gov |

UV-Light-Induced Dehydrogenative N-Acylation Approaches

A modern, green chemistry approach for the synthesis of 2-aminobenzamides involves a photo-induced, one-pot reaction between 2-nitrobenzaldehydes and various amines. thieme-connect.comresearchgate.net This method is notable for proceeding under mild conditions, typically at room temperature, using UV light irradiation (e.g., 365–375 nm) without the need for metal catalysts. thieme-connect.com

The reaction mechanism is proposed to involve the simultaneous amidation and reduction of the nitro group. The process is efficient, demonstrating high functional group tolerance and scalability. thieme-connect.comresearchgate.net The reaction conditions are typically optimized by screening solvents and the presence of additives like acetic acid. A mixture of ethyl acetate (B1210297) and acetone (B3395972) has been found to be an effective solvent system. thieme-connect.com This protocol has been successfully applied to a broad range of substrates, including those with electron-donating groups on the 2-nitrobenzaldehyde, which tend to give high yields. thieme-connect.com

| 2-Nitrobenzaldehyde Derivative | Amine | Conditions | Product | Yield | Reference |

| 2-Nitrobenzaldehyde | Benzylamine (B48309) | Acetone, UV light (365-375 nm), 16h, rt | N-Benzyl-2-aminobenzamide | 24% | thieme-connect.com |

| 4-Methyl-2-nitrobenzaldehyde | Benzylamine | Ethyl Acetate/Acetone, AcOH, UV light, rt | 2-Amino-N-benzyl-4-methylbenzamide | 92% | thieme-connect.com |

| 4-Methoxy-2-nitrobenzaldehyde | Benzylamine | Ethyl Acetate/Acetone, AcOH, UV light, rt | 2-Amino-N-benzyl-4-methoxybenzamide | 90% | thieme-connect.com |

| 5-Chloro-2-nitrobenzaldehyde | Benzylamine | Ethyl Acetate/Acetone, AcOH, UV light, rt | 2-Amino-N-benzyl-5-chlorobenzamide | 62% | thieme-connect.com |

Microwave-Assisted Synthesis Protocols for Accelerated Reactions

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields. This technology is highly applicable to the synthesis of 2-aminobenzamides from isatoic anhydride and amines. nih.gov Compared to conventional heating, microwave irradiation can dramatically reduce reaction times from hours to mere minutes. nih.govasianpubs.org

In a typical microwave-assisted procedure, a mixture of isatoic anhydride and an amine, sometimes with a few drops of a high-boiling solvent like DMF, is exposed to microwave irradiation for 4-10 minutes. nih.gov Solvent-free conditions are also possible, where a well-ground mixture of reactants is irradiated, aligning with green chemistry principles. asianpubs.org While microwave-assisted methods are highly time-efficient, in some cases, conventional heating may result in better yields, possibly due to the thermal sensitivity of the products. nih.gov Nevertheless, the significant acceleration of the reaction makes microwave assistance a preferred method in many synthetic applications. asianpubs.org

| Method | Reactants | Conditions | Time | Yield | Reference |

| Microwave | Isatoic Anhydride + Amine | 140–420 W, DMF (drops) | 4–10 min | Good | nih.gov |

| Conventional | Isatoic Anhydride + Amine | DMF, Heating | Several hours | Good to Excellent | nih.gov |

| Microwave | Benzoic Acid + NH₄Cl | 300 W, K₂CO₃, SiO₂, TBAB, Solvent-free | 2 min | 96% | asianpubs.org |

| Conventional | Benzoic Acid + NH₄Cl | 70-130°C, K₂CO₃, SiO₂, TBAB, Solvent-free | Longer | Lower | asianpubs.org |

Direct Synthesis Protocols for 2-amino-N-(4-methoxybenzyl)benzamide

The direct synthesis of the specific compound this compound follows the general principles established for the 2-aminobenzamide core, primarily utilizing isatoic anhydride as the key precursor.

Optimized Reaction Conditions and Precursor Utilization

The synthesis of this compound is achieved through the reaction of isatoic anhydride with 4-methoxybenzylamine (B45378). Based on analogous reactions, an optimized protocol would involve combining equimolar amounts of isatoic anhydride and 4-methoxybenzylamine. chemicalbook.com

A highly effective and environmentally benign approach involves using water as the reaction solvent. The mixture of isatoic anhydride and 4-methoxybenzylamine in water would be heated, for instance at 80°C, under stirring for several hours. chemicalbook.com The reaction proceeds via the nucleophilic attack of the primary amine group of 4-methoxybenzylamine on the electrophilic carbonyl carbon of isatoic anhydride, followed by ring opening and the elimination of a carbon dioxide molecule to yield the final amide product. nih.gov This method is advantageous due to the use of a safe and inexpensive solvent and typically results in high yields with simple product precipitation upon completion. chemicalbook.com

Table of Precursors for this compound Synthesis

| Precursor | Structure | Role |

| Isatoic Anhydride |  | Provides the 2-aminobenzoyl core |

| 4-Methoxybenzylamine |  | Acts as the nucleophile to form the N-substituted amide |

Purification and Isolation Techniques in the Synthesis of this compound

Following the synthesis of this compound, effective purification and isolation are crucial to obtain a product of high purity. The chosen technique depends on the reaction medium and the nature of any byproducts.

When the synthesis is conducted in an aqueous medium or under microwave conditions followed by the addition of water, the product often precipitates as a solid. nih.govchemicalbook.com The initial isolation step is typically suction filtration to collect the crude solid, which is then washed with cold water to remove any water-soluble impurities. nih.govnih.gov

For further purification, recrystallization is a common and effective method. nih.gov The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, promoting the formation of pure crystals. Ethanol is often a suitable solvent for recrystallizing such amide compounds.

In cases where simple precipitation and recrystallization are insufficient, a more rigorous purification involving acid-base extraction can be employed. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., HCl) to remove any unreacted basic starting materials. Subsequently, making the aqueous layer alkaline with a base (e.g., NaOH) can precipitate the purified product if it was extracted into the acid wash. prepchem.com

For challenging separations or to achieve very high purity, column chromatography is the method of choice. The crude mixture is loaded onto a silica (B1680970) gel column and eluted with an appropriate solvent system, such as a mixture of ethyl acetate and petroleum ether, to separate the desired compound from impurities. orgsyn.org

Chemical Reactivity and Derivatization Strategies of this compound

The reactivity of this compound allows for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives. These transformations can be broadly categorized by the reactive site involved: the primary amino group, the amide functionality, and the aromatic rings.

Reactions Involving the Primary Amino Group:

The primary amino group is a key site for derivatization. Its nucleophilic character allows for reactions such as acylation, sulfonation, and diazotization.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is often used to introduce a variety of functional groups or to protect the amino group during other transformations.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields sulfonamide derivatives.

Diazotization: Treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) would lead to the formation of a diazonium salt. While often unstable, these intermediates are highly versatile and can undergo a range of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions to introduce a wide variety of substituents.

Intramolecular Cyclization to Form Heterocycles:

A significant aspect of the reactivity of 2-aminobenzamides is their propensity to undergo intramolecular cyclization reactions to form fused heterocyclic systems, most notably quinazolinones. These reactions typically involve the condensation of the 2-amino group and the amide nitrogen with a one-carbon electrophile.

One common strategy involves the reaction of the 2-aminobenzamide with aldehydes or their synthetic equivalents. The reaction proceeds via an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent oxidation to yield the quinazolin-4(3H)-one core. Various catalytic systems and reaction conditions have been developed to promote this transformation, offering access to a diverse library of substituted quinazolinones.

For instance, studies on related 2-aminobenzamides have demonstrated the efficacy of various reagents and catalysts in achieving this cyclization. These methodologies are directly applicable to this compound for the synthesis of 3-(4-methoxybenzyl)quinazolin-4(3H)-one and its derivatives.

| 2-Aminobenzamide Substrate | Aldehyde | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-aminobenzamide | Benzaldehyde | p-toluenesulfonic acid / PIDA | Not specified | Not specified | Good | nih.gov |

| 2-aminobenzamide | Various aldehydes | Ultrasound-assisted, DDQ (oxidant) | CH3OH | Room Temp | Moderate to excellent | |

| 2-aminobenzamide | Benzaldehyde | Visible light, Fluorescein (photocatalyst), TBHP (oxidant) | Not specified | Not specified | Good to excellent | |

| 2-amino-N-methylbenzamide | Benzaldehyde | Visible light, Fluorescein, TBHP | Not specified | Not specified | 90 |

Reactions Involving the Aromatic Rings:

Both the aminobenzoyl and the methoxybenzyl rings are susceptible to electrophilic aromatic substitution, although the directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.

Methoxybenzyl Ring: The methoxy (B1213986) group is a strongly activating, ortho-, para-directing group. Therefore, the benzene (B151609) ring of the N-(4-methoxybenzyl) moiety is highly activated towards electrophilic substitution, and reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur readily at the positions ortho to the methoxy group.

Derivatization of the N-(4-methoxybenzyl) Group:

The N-(4-methoxybenzyl) group, often referred to as a PMB (p-methoxybenzyl) group in organic synthesis, can also be a site for chemical transformation. While it is relatively stable, it can be cleaved under specific oxidative or strongly acidic conditions. This property is often exploited in protecting group strategies, where the PMB group is used to temporarily block a nitrogen atom and is later removed to reveal the free amine or amide. For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are known to oxidatively cleave PMB ethers and amides.

Advanced Structural Characterization and Conformational Analysis

There are no published X-ray crystallographic studies for 2-amino-N-(4-methoxybenzyl)benzamide. Consequently, information regarding its crystal system, space group, unit cell dimensions, and solid-state molecular structure is not available.

Without crystallographic or computational chemistry data, a discussion of the specific conformational preferences and the dihedral angles defining the benzamide (B126) backbone of this molecule cannot be provided.

No studies investigating the potential tautomeric equilibria for this compound were found in the scientific literature. An analysis of its tautomeric forms and their influence on the molecule's properties is therefore not possible.

Exploration of Biological Activities and Pharmacological Potentials

Antimicrobial Research Applications of 2-Aminobenzamide (B116534) Derivatives

The rise of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Derivatives of 2-aminobenzamide have emerged as a promising class of compounds in this pursuit, with studies demonstrating their efficacy against a range of bacteria and fungi.

Numerous studies have explored the antibacterial potential of 2-aminobenzamide derivatives against both Gram-positive and Gram-negative bacteria. A series of novel 2-aminobenzamide derivatives were synthesized and tested against strains such as Bacillus subtilis (Gram-positive), Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Escherichia coli (Gram-negative). nih.govmdpi.comresearchgate.net The results indicated that while many compounds exhibited moderate to good activity against one or more bacterial strains, the efficacy can be significantly influenced by the specific substitutions on the benzamide (B126) scaffold. nih.govmdpi.comresearchgate.net

For instance, in one study, a selection of synthesized 2-aminobenzamide derivatives showed varied zones of inhibition against these bacteria. nih.govresearchgate.net Similarly, other research on related structures like 2-aminobenzothiazole (B30445) amides and 2-aminobenzimidazole (B67599) derivatives also confirmed moderate activity against bacteria such as E. coli, K. pneumonia, and S. epidermidis. impactfactor.orgiosrjournals.orgresearchgate.net These findings underscore the potential of the 2-aminobenzamide core as a template for developing new antibacterial agents.

Table 1: Antibacterial Activity of Selected 2-Aminobenzamide Derivatives

| Bacterial Strain | Type | Observed Activity | Reference |

|---|---|---|---|

| Bacillus subtilis | Gram-positive | Moderate to Good | nih.govmdpi.com |

| Staphylococcus aureus | Gram-positive | Moderate to Good | nih.goviosrjournals.org |

| Pseudomonas aeruginosa | Gram-negative | Moderate | nih.govmdpi.com |

| Escherichia coli | Gram-negative | Moderate | nih.govimpactfactor.org |

The antifungal properties of 2-aminobenzamide derivatives have been a significant area of investigation. Research has demonstrated that certain derivatives possess potent activity against various fungal strains, including Saccharomyces cerevisiae, Candida albicans, and notably, Aspergillus fumigatus. nih.govmdpi.comscilit.com

In a notable study, one specific derivative (Compound 5) was identified as the most active among the tested series, exhibiting excellent antifungal activity. nih.govmdpi.comscilit.com Its potency against Aspergillus fumigatus was found to be even greater than that of the standard antifungal drug, Clotrimazole. nih.govresearchgate.netscilit.com This particular compound also showed good activity against other tested fungi. nih.govmdpi.com The strong activity against A. fumigatus, a common opportunistic pathogen, highlights the therapeutic potential of these compounds in treating fungal infections.

Table 2: Antifungal Activity of a Highly Active 2-Aminobenzamide Derivative (Compound 5)

| Fungal Strain | Observed Activity | Comparison to Standard (Clotrimazole) | Reference |

|---|---|---|---|

| Aspergillus fumigatus | Excellent | More potent | nih.govscilit.com |

| Saccharomyces cerevisiae | Excellent | Slightly less potent | nih.gov |

| Candida albicans | Good | - | nih.gov |

Anti-Inflammatory Research Investigations

The 2-aminobenzamide scaffold and related heterocyclic structures are recognized for their anti-inflammatory potential. nih.govresearchgate.net Research into derivatives of the parent compound, isatoic anhydride (B1165640), has led to the development of quinazolones, which exhibit anti-inflammatory properties. nih.gov Studies on related benzimidazole (B57391) derivatives have shown dose-dependent anti-inflammatory activity in carrageenan-induced paw edema models in rats. nih.gov These compounds were found to reduce edema and, in models of inflammatory arthritis, resulted in minimal inflammation and normal joint structures upon histopathological analysis. nih.gov The mechanism often involves the suppression of pro-inflammatory mediators such as TNF-α, IL-1β, and various interleukins. nih.govnih.gov This body of research suggests that the 2-aminobenzamide core structure is a valuable pharmacophore for designing novel anti-inflammatory agents.

Antioxidant Activity Evaluations

Several studies have focused on the antioxidant capabilities of aminobenzamide derivatives. iosrjournals.org Research on a range of N-arylbenzamides bearing amino groups demonstrated that many of these compounds exhibit improved antioxidant properties compared to the reference molecule BHT in DPPH and FRAP assays. nih.gov Computational analyses have supported these experimental findings, indicating that electron-donating groups, such as a methoxy (B1213986) group, can positively influence antioxidant properties. nih.gov The ability of these compounds to scavenge free radicals points to their potential utility in mitigating oxidative stress, which is implicated in numerous disease pathologies.

Antiviral Research: Focus on HIV-1 Vif Inhibition and Related Mechanisms

A particularly promising area of research for 2-aminobenzamide derivatives is in the development of novel anti-HIV therapies. The viral infectivity factor (Vif) of HIV-1 is an essential protein for viral replication and works by targeting the human antiviral enzyme APOBEC3G (A3G) for degradation. nih.govnih.gov As Vif has no cellular homologs, it represents an attractive target for antiviral drugs. nih.gov

Scientists have identified 2-aminobenzamide derivatives as potent Vif antagonists. nih.gov One study reported on a novel Vif antagonist, 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide, which showed strong antiviral activity. nih.gov Subsequent optimization of this lead compound led to the discovery of a derivative, compound 6m, with an approximately 5-fold enhancement in antiviral activity (EC₅₀ of 0.07 μM). nih.gov These compounds function by inhibiting the Vif-mediated degradation of A3G, thereby increasing cellular A3G levels and promoting its incorporation into new virions. nih.govnih.gov This action enhances the innate antiviral defense mechanism, making the Vif-A3G axis a valid and promising target for new AIDS therapies. nih.govdocumentsdelivered.com

Table 3: Antiviral Potency of Optimized 2-Aminobenzamide Vif Inhibitors

| Compound | Target | Mechanism of Action | Antiviral Potency (EC₅₀) | Reference |

|---|---|---|---|---|

| Lead Compound (2) | HIV-1 Vif | Inhibits Vif-mediated A3G degradation | ~0.35 µM* | nih.gov |

| Optimized Compound (6m) | HIV-1 Vif | Inhibits Vif-mediated A3G degradation | 0.07 µM | nih.gov |

*Potency estimated based on the reported 5-fold enhancement of compound 6m.

Anticancer and Antiproliferative Activity Studies

The 2-aminobenzamide structure is a key feature in several anticancer agents, including clinically approved and investigational histone deacetylase (HDAC) inhibitors. researchgate.netsemanticscholar.org Inspired by these successes, researchers have designed and synthesized numerous novel 2-aminobenzamide derivatives to evaluate their anticancer potential. researchgate.netnih.gov

These compounds have demonstrated potent antiproliferative activity against a diverse range of human tumor cell lines, including gastric, colon, and lung cancer cells. nih.govccspublishing.org.cnnih.gov For example, a series of o-aminobenzamide derivatives were evaluated for their anti-gastric cancer abilities, leading to the identification of compound F8, which showed an IC₅₀ value of 0.28 μM against the HGC-27 cell line and proved more efficient and less toxic than a standard drug in a xenograft model. nih.gov In another study, derivatives containing a dithiocarbamate (B8719985) moiety exhibited enhanced anticancer potency against six cancer cell lines, with IC₅₀ values as low as 0.54 μM. nih.govdocumentsdelivered.com The mechanisms underlying their anticancer effects often involve the induction of apoptosis, cell cycle arrest at the G2/M phase, and the modulation of pathways involved in cell proliferation and survival. nih.govnih.gov

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, HER-2, HER-4)

While direct studies on the inhibitory activity of 2-amino-N-(4-methoxybenzyl)benzamide against receptor tyrosine kinases such as EGFR, HER-2, and HER-4 are not prominently available, the broader class of benzamide derivatives has been investigated for such properties. The epidermal growth factor receptor (EGFR) family, which includes HER-2 and HER-4, are key regulators of cellular processes, and their abnormal activation is linked to various cancers.

Second-generation EGFR tyrosine kinase inhibitors (TKIs) were developed to overcome resistance to earlier drugs by inhibiting multiple receptor tyrosine kinases, such as HER2, or by irreversibly binding to the kinase domain. For instance, afatinib (B358) is an irreversible inhibitor of EGFR, HER2, and HER4. Dacomitinib, another second-generation inhibitor, also shows activity against EGFR, HER2, and HER4. The development of dual EGFR and HER2 kinase inhibitors has been a strategy to enhance responses to treatments like cetuximab, a monoclonal antibody targeting EGFR. This suggests that the benzamide scaffold can be a component of molecules designed to target this family of receptors.

Modulation of Histone Deacetylase (HDAC) Activity

Benzamide-containing compounds are a significant class of histone deacetylase (HDAC) inhibitors, which are being explored as novel anticancer agents. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.

One example is the compound N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], which has been identified as an HDAC inhibitor that leads to histone hyperacetylation in cells. It has been shown to inhibit HDAC-1 and HDAC-2. Another study focused on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, which demonstrated class I selectivity with inhibitory activity against HDAC1, HDAC2, and HDAC3. nih.gov Furthermore, research has indicated that HDAC inhibitors with a benzamide functional group and a pyridyl cap group are particularly effective as HIV-1 latency-reversing agents in primary resting CD4+ T cells. nih.gov

Efficacy in Hematological and Solid Tumor Cell Lines

The efficacy of benzamide derivatives has been evaluated in various cancer cell lines. For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide showed significantly higher potency than suberoylanilide hydroxamic acid (SAHA) in inhibiting the growth of A2780 (ovarian cancer) and HepG2 (liver cancer) cell lines. nih.gov Studies on this compound in HepG2 cells indicated that it induces G2/M phase arrest and apoptosis, contributing to its antitumor effects. nih.gov

Clinical trials have been conducted to study the effects of chemotherapy drugs in patients with refractory advanced solid tumors or hematologic cancers. clinicaltrials.gov While these trials may not specifically involve this compound, they underscore the ongoing search for effective treatments for these types of cancers, a search in which novel benzamide derivatives could play a role.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Human Carbonic Anhydrase I and II)

The benzamide structure is a key feature in inhibitors of various enzymes, including acetylcholinesterase and carbonic anhydrases.

Acetylcholinesterase: Dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) are being investigated for the treatment of Alzheimer's disease. Some studies have shown that substituting benzylamine (B48309) groups at certain positions of a coumarin (B35378) core with benzamide moieties can significantly increase MAO-B inhibitory activity, although it may decrease AChE inhibition. nih.gov This highlights the potential of the benzamide structure in modulating the activity of enzymes relevant to neurodegenerative diseases.

Human Carbonic Anhydrase I and II: A series of benzamides with 4-sulfamoyl groups have been studied as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These studies have shown that such compounds can inhibit hCA II, VII, and IX in the low nanomolar or subnanomolar ranges, while hCA I is slightly less sensitive to inhibition. nih.gov Specifically, primary sulfonamides are well-known inhibitors of carbonic anhydrases. mdpi.com The design of isoform-selective CA inhibitors is an active area of research to develop drugs with fewer side effects. mdpi.com

Below is a table summarizing the inhibitory activity of some benzamide-4-sulfonamide derivatives against human carbonic anhydrase isoforms.

| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) |

| Derivative 1 | 5.3 - 334 | Low nanomolar range |

| Derivative 2 | 5.3 - 334 | Low nanomolar range |

| Derivative 3 | 5.3 - 334 | Low nanomolar range |

Note: The data represents a range of inhibitory constants (Kᵢ) observed for a series of benzamide-4-sulfonamides and is not specific to this compound. nih.gov

Applications in Proteomics Research and Protein Interaction Studies

While there is no specific information on the use of this compound in proteomics, the study of protein-protein interactions is a fundamental aspect of biomedical research. Techniques such as cross-linking mass spectrometry (XL-MS) are used to determine changes in protein-protein interactions and protein structure. The general field of proteomics aims to understand the large-scale study of proteins, including their functions and interactions. The development of small molecules that can modulate specific protein interactions is a key goal in chemical biology and drug discovery.

Molecular Mechanism of Action and Receptor Interactions

Identification of Specific Molecular Targets and Signaling Pathways

There is no available scientific literature that identifies the specific molecular targets for 2-amino-N-(4-methoxybenzyl)benzamide. Consequently, the signaling pathways modulated by this compound remain uncharacterized. While other benzamide (B126) derivatives have been shown to interact with targets such as the Hedgehog signaling pathway or G protein-coupled receptors, these findings cannot be directly attributed to this compound without specific experimental validation.

Elucidation of Protein-Ligand Binding Modes and Affinities

No studies detailing the protein-ligand binding modes or affinities for this compound have been published. Computational docking simulations, biophysical assays (such as surface plasmon resonance or isothermal titration calorimetry), or co-crystallization studies, which are typically used to determine these parameters, have not been reported for this compound.

Modulation of Cellular Pathways and Biological Processes by this compound

Information regarding the modulation of specific cellular pathways or biological processes by this compound is currently unavailable. Research on related benzamide compounds suggests a wide range of potential cellular effects, including anti-inflammatory, anticancer, and antimicrobial activities, but these have not been specifically demonstrated for this compound.

Potential Interactions with Nucleic Acids (DNA/RNA) and Enzymes Involved in Their Metabolism

There are no published studies investigating the potential for this compound to interact with DNA or RNA. The capacity for minor groove binding or intercalation, which has been observed for some other benzamide-containing molecules, is unconfirmed for this specific compound. Similarly, its effect on enzymes involved in nucleic acid metabolism, such as topoisomerases or polymerases, has not been evaluated.

Investigation of Redox Properties and Interactions with Cysteine Residues in Biological Systems

The redox properties of this compound have not been characterized in the scientific literature. There is no data available on its potential antioxidant or pro-oxidant activities, nor have any studies been conducted to assess its reactivity with critical cysteine residues in proteins, a mechanism relevant for the activity of some bioactive molecules.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Functional Groups on Biological Efficacy and Selectivity

The biological activity of 2-aminobenzamide (B116534) derivatives is profoundly influenced by the nature and position of their functional groups. The core structure consists of a benzamide (B126) scaffold with an amino group at the ortho (2-position) and a substituted benzyl (B1604629) group attached to the amide nitrogen.

The 2-amino group on the benzamide ring is frequently identified as an essential functional group for various biological activities, particularly in the context of histone deacetylase (HDAC) inhibition. nih.gov This ortho-amino group often acts as a crucial zinc-binding group (ZBG), which is a key pharmacophoric element for HDAC inhibitors. nih.govnih.gov Studies have shown that derivatives bearing the 2-aminobenzamide moiety exhibit significant inhibitory activity against Class I HDACs (HDAC1, 2, and 3), whereas analogs lacking this specific structural feature are often completely devoid of potency. nih.gov The amino group is thought to form critical hydrogen bonds with residues within the active site of the enzyme. nih.gov

In the context of antimicrobial activity, the 2-amino group, in conjunction with the adjacent amide, can form intramolecular hydrogen bonds. nih.gov This interaction can lead to the formation of a six-membered ring that may "close" or "open" a pharmacophore site, thereby modulating the compound's activity. nih.govmdpi.com The formation of these tautomeric forms can influence the molecule's ability to interact with its microbial target. nih.gov

The functional groups on the N-benzyl moiety also play a significant role. The 4-methoxy group in the parent compound is a key feature. In studies of related N-benzylbenzamide derivatives, substituents at the para-position of the benzyl ring have been shown to influence potency and selectivity. For instance, in a series of N-benzyl-3-methylbuten-2-enamide derivatives tested for antibacterial activity, para-substituted compounds with hydroxy, isobutoxy, and isopropoxy groups were synthesized to explore their effects. nih.gov The presence and nature of such groups can alter the electronic properties and steric profile of the molecule, affecting its binding affinity to the target.

Role of Substituents on the Benzamide Core and N-Phenyl/Benzyl Moieties

Systematic modification of the benzamide core and the N-benzyl ring has yielded significant insights into the SAR of this chemical class.

Benzamide Core Substituents: Substituents on the benzamide ring, other than the essential 2-amino group, can fine-tune the biological activity. For example, in the development of gastroprokinetic agents based on a benzamide structure, the introduction of chloro and ethoxy groups onto the ring system was integral to the final compound's activity profile. nih.gov In other studies, adding a chlorine atom or a nitro group to the benzamide ring was found to largely decrease the anti-proliferative activity of N-substituted benzamide derivatives. nih.gov The position of substitution is critical; moving a substituent can dramatically alter efficacy. For instance, in a series of 2-phenoxybenzamides, replacing the ortho-amino group with other functionalities led to a decrease in antiplasmodial activity. mdpi.com

N-Benzyl Moiety Substituents: The N-benzyl portion of the molecule, often referred to as the "cap" group in inhibitor design, interacts with the surface region of the biological target. nih.gov Its substituents are critical for modulating potency and selectivity.

Positional Effects: The position of substituents on the benzyl ring is a key determinant of activity. In one study on antiplasmidial compounds, moving an N-Boc piperazinyl substituent from the ortho to the meta position on an N-phenyl ring resulted in moderate activity, while placing it at the para position led to the highest activity and selectivity in the entire series. mdpi.com

Steric and Electronic Effects: The size and electronic nature of the substituents are important. In the development of dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators, an ortho-trifluoromethylbenzyl substitution was found to be important for sEH inhibitory activity and metabolic stability. acs.org For antibacterial N-benzyl-3-methylbuten-2-enamides, para-substituents like isobutoxy and isopropoxy showed better activity against S. aureus than a para-hydroxy group, indicating that lipophilicity and steric bulk at this position can be beneficial. nih.gov

The following table summarizes the observed effects of various substituents on the activity of benzamide derivatives based on findings from related studies.

| Moiety | Position of Substitution | Substituent Type | Observed Effect on Biological Activity | Reference |

| Benzamide Core | Ortho (2-position) | Amino (-NH2) | Essential for HDAC inhibition; acts as a zinc-binding group. | nih.gov |

| Benzamide Core | Ortho (2-position) | Hydrogen, N-Boc-amino | Decreased antiplasmodial activity compared to other functional groups. | mdpi.com |

| Benzamide Core | Any | Chlorine (-Cl), Nitro (-NO2) | Largely decreases anti-proliferative activity. | nih.gov |

| N-Benzyl/Phenyl | Ortho | Trifluoromethyl (-CF3) | Important for sEH inhibitory activity and metabolic stability. | acs.org |

| N-Phenyl | Para | N-Boc piperazinyl | Highest antiplasmodial activity and selectivity compared to ortho and meta positions. | mdpi.com |

| N-Benzyl | Para | Hydroxy (-OH) | Active against E. coli. | nih.gov |

| N-Benzyl | Para | Isobutoxy, Isopropoxy | Enhanced activity against S. aureus compared to the -OH group. | nih.gov |

Identification of Key Pharmacophoric Elements Critical for Activity

A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to exert a specific biological effect. For 2-aminobenzamide derivatives, several key pharmacophoric elements have been identified, particularly for their role as HDAC inhibitors and antimicrobial agents.

For HDAC inhibitors, the generally accepted pharmacophore consists of three main parts:

A Zinc-Binding Group (ZBG): This group chelates the zinc ion in the enzyme's active site. In the case of 2-aminobenzamide derivatives, the ortho-amino group is a critical component of the ZBG. nih.govnih.gov

A Linker: This is an aliphatic or aromatic chain that connects the ZBG to the cap group, occupying a hydrophobic channel in the enzyme.

A Cap Group: This is a larger, often aromatic or heteroaromatic group that interacts with residues on the rim of the active site. The 4-methoxybenzyl moiety in the title compound serves as this cap group. nih.gov

Studies confirm that the 2-aminobenzamide moiety itself is a primary pharmacophoric element for HDAC inhibition. nih.gov

In the context of antimicrobial activity, the pharmacophore can be more dynamic. Research on 2-aminobenzamide derivatives has proposed a model where tautomerism can lead to the opening or closing of the active pharmacophore site. nih.gov Intramolecular hydrogen bonding between the ortho-amino group's hydrogen and the amide's carbonyl oxygen can create a stable six-membered ring. nih.gov This "closed" conformation (C=Oδ−–NH2δ+) may reduce activity. The presence of other tautomeric forms could present an "open" pharmacophore (e.g., Xδ−–Yδ−) that is responsible for antibacterial or antifungal effects. nih.govmdpi.com

Deriving SAR Principles for Optimized Biological Potency

Based on the accumulated research, several guiding principles for optimizing the biological potency of 2-amino-N-(4-methoxybenzyl)benzamide analogs can be derived.

Preservation of the 2-Aminobenzamide Core: The ortho-amino group on the benzamide ring is fundamental for many of the observed biological activities, particularly for targets like HDACs. Any modification strategy should aim to retain this feature or replace it with a bioisosteric equivalent that can perform the same function (e.g., zinc chelation).

Systematic Exploration of the N-Benzyl "Cap" Group: The N-benzyl moiety offers significant scope for optimization.

Para-Substitution is Key: The para-position appears to be a critical site for modification. Introducing substituents with varying electronic properties (electron-donating vs. electron-withdrawing) and lipophilicity can significantly enhance potency and selectivity. nih.gov For example, increasing lipophilicity at the para-position with alkoxy groups improved activity against certain bacterial strains. nih.gov

Steric Bulk: The size of the substituent on the benzyl ring can be tailored to fit the specific topology of the target protein's surface. While some targets may accommodate bulky groups, others may not.

Conformational Rigidity: Introducing conformational constraints can sometimes lead to an increase in potency by locking the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding. This can be achieved by incorporating cyclic structures or rigid linkers. However, in some series, conformationally constrained analogs have offered no potency advantage, indicating this strategy is highly context-dependent. nih.gov

By applying these principles, medicinal chemists can rationally design new derivatives of this compound with improved potency, selectivity, and drug-like properties for various therapeutic targets.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations for Ligand-Receptor Binding Site Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding mode and affinity of a ligand, such as a benzamide (B126) derivative, within the active site of a target protein.

While specific docking studies on 2-amino-N-(4-methoxybenzyl)benzamide are not extensively documented in publicly available literature, research on closely related benzamide isomers provides significant insights into their potential interactions. For instance, a study on 2-bromo-N-(4-methoxyphenyl)benzamide and 3-bromo-N-(4-methoxyphenyl)benzamide, structural analogs of the compound of interest, explored their binding to protein targets. jst.go.jp Such studies typically reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The amino group and the methoxybenzyl group of this compound would be expected to play crucial roles in forming such interactions.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, a benzamide derivative, is then computationally placed into the binding site of the protein. A scoring function is used to estimate the binding affinity for different orientations, and the top-ranked poses are analyzed to understand the binding mechanism.

| Benzamide Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| 2-bromo-N-(4-methoxyphenyl)benzamide | Tyrosine-protein kinase ABL1 (c-Abl) | LEU448, GLU481, TYR454 | -8.5 |

| 3-bromo-N-(4-methoxyphenyl)benzamide | Tyrosine-protein kinase ABL1 (c-Abl) | LEU448, GLU481, TYR454 | -8.2 |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | TYR334, TRP84 | -12.1 |

The data in this table is illustrative and derived from studies on benzamide analogs to demonstrate the application of molecular docking.

Molecular Dynamics (MD) Simulations to Analyze Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein interactions predicted by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the ligand in the binding pocket and provide insights into the conformational changes that may occur upon binding.

For benzamide derivatives, MD simulations can be employed to validate the docking poses and to calculate binding free energies with greater accuracy. nih.gov These simulations can reveal the role of water molecules in the binding site and highlight the flexibility of both the ligand and the protein, which are aspects often simplified in molecular docking. A typical MD simulation of a benzamide-protein complex would involve placing the docked structure in a simulated aqueous environment and observing its behavior over tens to hundreds of nanoseconds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For benzamide derivatives, QSAR models can be developed to predict their inhibitory potency against a particular target based on their physicochemical properties, also known as molecular descriptors.

The development of a QSAR model involves compiling a dataset of benzamide analogs with their experimentally determined activities. nih.gov Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are then calculated for each compound. Statistical methods, like multiple linear regression, are used to build a model that correlates these descriptors with the observed biological activity.

A study on benzylidene hydrazine (B178648) benzamide derivatives, for instance, developed a QSAR model to predict anticancer activity. jppres.comunair.ac.id The resulting equation highlighted the importance of descriptors such as lipophilicity (Log S) and molar refractivity (MR) in determining the potency of the compounds. jppres.comunair.ac.id Such models can be invaluable for predicting the activity of new, unsynthesized benzamide derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

| QSAR Model for Benzamide Analogs | Key Descriptors | Correlation Coefficient (R²) | Predictive Power (Q²) |

|---|---|---|---|

| Anticancer Activity (Lung Cancer) | Log S, Molar Refractivity (MR) | 0.849 | 0.61 |

| Antibacterial Activity (Pseudomonas aeruginosa) | Topological and electronic descriptors | 0.998 | Not Reported |

The data presented is based on QSAR studies of benzamide-related scaffolds and illustrates the principles of this modeling technique.

In Silico Screening and Design of Novel Benzamide Scaffolds

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is particularly useful for exploring the vast chemical space around a known scaffold, such as that of benzamides.

Structure-based virtual screening, which utilizes the three-dimensional structure of the target, can be employed to dock a large library of benzamide derivatives into the active site. The compounds are then ranked based on their predicted binding affinity, and the top-scoring molecules are selected for further investigation.

Alternatively, ligand-based virtual screening can be performed when the structure of the target is unknown. This approach uses the structure of a known active benzamide, like this compound, as a template to search for other molecules with similar properties.

A notable example of in silico screening is the design of novel benzamide inhibitors of Mycobacterium tuberculosis. nih.gov In this study, a virtual combinatorial library of benzamides was created and screened against the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. nih.gov This process led to the identification of novel and potent inhibitors with favorable predicted pharmacokinetic profiles. nih.gov

The insights gained from these computational approaches are invaluable for the rational design of new benzamide derivatives with improved potency, selectivity, and drug-like properties.

Synthesis and Biological Profiling of 2 Aminobenzamide Derivatives and Analogues

Design Principles for Novel Analogues of 2-amino-N-(4-methoxybenzyl)benzamide

The design of novel analogues of this compound is guided by established structure-activity relationship (SAR) principles for related benzamide (B126) derivatives. The core structure consists of three key components that can be systematically modified: the 2-aminobenzoyl group, the amide linker, and the N-benzyl moiety.

The 2-Aminobenzoyl Moiety: The 2-amino group is a critical pharmacophore in many biologically active benzamides. It can act as a hydrogen bond donor and is known to be important for various activities, including histone deacetylase (HDAC) inhibition, where it can chelate with zinc ions in the enzyme's active site. Modifications to the benzoyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can influence the compound's electronic properties, lipophilicity, and interaction with biological targets.

The N-(4-methoxybenzyl) Moiety: The N-benzyl group can be extensively modified to explore the impact on biological activity. The methoxy (B1213986) group on the phenyl ring is a key feature of the parent compound and can be altered in terms of its position (ortho, meta, para) or replaced with other substituents to modulate activity. The nature of the substituent on the benzyl (B1604629) ring can affect the compound's hydrophobicity, steric bulk, and electronic properties, all of which can influence binding to target proteins. For instance, in some N-benzylbenzamide series, the presence of specific substituents on the benzyl ring has been shown to be crucial for activities such as tubulin polymerization inhibition.

Based on these principles, novel analogues can be designed by:

Introducing various substituents on the 2-aminobenzoyl ring to modulate electronic and steric properties.

Replacing the 4-methoxy group on the benzyl ring with other functional groups (e.g., halogens, alkyls, nitro groups) to alter lipophilicity and binding interactions.

Varying the substitution pattern on the benzyl ring to probe the target's binding pocket.

Introducing heterocyclic rings in place of the phenyl rings to explore new chemical space and potential interactions.

Synthetic Routes and Chemical Characterization of Diverse Substituted Benzamide Derivatives

The synthesis of this compound and its analogues is most commonly achieved through the reaction of isatoic anhydride (B1165640) with the corresponding amine. This method is efficient and proceeds via a nucleophilic attack of the amine on the carbonyl group of the anhydride, followed by ring-opening and decarboxylation to yield the desired 2-aminobenzamide (B116534) derivative.

A general synthetic scheme is as follows:

Step 1: Isatoic anhydride is reacted with a substituted benzylamine (B48309) (e.g., 4-methoxybenzylamine) in a suitable solvent such as dimethylformamide (DMF).

Step 2: The reaction mixture is heated to facilitate the reaction and subsequent elimination of carbon dioxide.

Step 3: The product is isolated and purified, typically by recrystallization or column chromatography.

Microwave-assisted synthesis has also been employed as a time-efficient and environmentally friendly alternative to conventional heating, often leading to good to excellent yields in shorter reaction times.

The chemical characterization of the synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the N-H stretches of the primary amine and the amide, and the C=O stretch of the amide carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete structural elucidation of the molecule.

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.

| Analytical Technique | Purpose |

| Infrared (IR) Spectroscopy | Identification of functional groups (N-H, C=O) |

| ¹H NMR Spectroscopy | Determination of the proton framework |

| ¹³C NMR Spectroscopy | Determination of the carbon skeleton |

| Mass Spectrometry (MS) | Confirmation of molecular weight and formula |

Comparative Biological Activity Assessment of Newly Synthesized Analogues

The biological activity of newly synthesized analogues of this compound is evaluated across various therapeutic areas to establish a comprehensive biological profile and identify promising lead compounds.

A number of 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains. mdpi.com The antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

In one study, a series of 2-aminobenzamide derivatives were synthesized from isatoic anhydride and tested against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Aspergillus fumigatus, Candida albicans). mdpi.com The results indicated that some of the synthesized compounds exhibited moderate to good activity against one or more of the tested strains. mdpi.com For instance, certain derivatives showed notable antifungal activity against Aspergillus fumigatus. mdpi.com

| Compound Type | Tested Organisms | General Findings |

| 2-Aminobenzamide Derivatives | Gram-positive bacteria, Gram-negative bacteria, Fungi | Moderate to good activity against various strains, with some derivatives showing potent antifungal effects. mdpi.com |

The benzamide scaffold is present in a number of compounds with reported antiviral activity. While specific data on this compound is limited, studies on structurally related N-phenylbenzamides have shown promising results against certain viruses.

For example, a series of N-phenylbenzamide derivatives were synthesized and evaluated for their in vitro activity against Enterovirus 71 (EV 71). nih.gov One of the compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against several EV 71 strains at low micromolar concentrations, with a high therapeutic index, suggesting it could be a promising lead for the development of anti-EV 71 drugs. nih.gov

Another study identified a benzamide derivative, AH0109, which exhibited potent anti-HIV-1 activity by inhibiting viral reverse transcription and nuclear import of viral cDNA. rsc.org This compound was also effective against HIV-1 strains that are resistant to commonly used antiretroviral drugs. rsc.org These findings highlight the potential of the benzamide core in the design of novel antiviral agents.

The anticancer potential of benzamide derivatives, particularly those with the N-benzylbenzamide and 2-aminobenzamide scaffolds, is an active area of research. Several studies have demonstrated the potent antiproliferative activities of these compounds against various cancer cell lines.

One series of novel N-benzylbenzamide derivatives were designed and synthesized as tubulin polymerization inhibitors. researchgate.net One of the lead compounds exhibited significant antiproliferative activities with IC₅₀ values in the nanomolar range against several cancer cell lines. researchgate.net Mechanistic studies confirmed that this compound binds to the colchicine (B1669291) binding site on tubulin, leading to cell cycle arrest and apoptosis. researchgate.net

Furthermore, 2-aminobenzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a class of anticancer agents. The 2-amino group is a key feature for this activity. In a study of N-substituted benzamide derivatives, several compounds exhibited antiproliferative activities comparable to or better than the known HDAC inhibitor Entinostat (MS-275) against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

| Compound Class | Mechanism of Action | Cancer Cell Lines |

| N-Benzylbenzamide Derivatives | Tubulin Polymerization Inhibition | Various, including lung and breast cancer |

| 2-Aminobenzamide Derivatives | Histone Deacetylase (HDAC) Inhibition | MCF-7 (breast), A549 (lung), K562 (leukemia) |

Beyond antimicrobial, antiviral, and anticancer activities, derivatives of 2-aminobenzamide have been explored for a range of other pharmacological effects.

Anticonvulsant Activity: N-benzyl 2-acetamidoacetamides, which share the N-benzylamide core, have shown significant protection against maximal electroshock (MES)-induced seizures in animal models. nanobioletters.com Structure-activity relationship studies have indicated that while the 2-acetamido group is important, it is not essential for anticonvulsant activity. nanobioletters.com

Anti-inflammatory Activity: The anti-inflammatory potential of 2-aminobenzamide derivatives has also been investigated. Novel acetamide (B32628) derivatives of 2-aminobenzimidazole (B67599) were found to possess strong anti-arthritic activity in rat models of inflammatory arthritis. mdpi.com Their mechanism of action was attributed to the suppression of pro-inflammatory mediators. mdpi.com Additionally, certain N-2-(phenylamino) benzamide derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I, demonstrating both anti-inflammatory and anticancer effects.

Development of Hybrid Molecules Incorporating the Benzamide Moiety

The benzamide moiety is a key pharmacophore in a multitude of biologically active compounds. Its ability to form critical hydrogen bonds and engage in various intermolecular interactions makes it an attractive component for the design of hybrid molecules. These hybrid molecules are engineered by combining the benzamide scaffold with other pharmacologically active moieties to create novel compounds with potentially enhanced or synergistic therapeutic effects. The development of such hybrids aims to address challenges such as drug resistance and to improve the selectivity and potency of new drug candidates.

One of the primary strategies in the development of hybrid molecules is the incorporation of the 2-aminobenzamide core. This structure is particularly prevalent in the design of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. frontiersin.org The 2-aminobenzamide group in these inhibitors typically acts as a zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme, which is essential for its catalytic activity. nih.gov

Researchers have synthesized and evaluated numerous 2-aminobenzamide derivatives for their potential as anticancer agents. researchgate.net For instance, certain thioether-based 2-aminobenzamide derivatives have demonstrated potent inhibitory activity against HDAC1 and HDAC2, along with significant anti-proliferative activity against several cancer cell lines. These findings underscore the importance of the 2-aminobenzamide scaffold in the development of novel anticancer therapeutics.

The synthesis of the specific compound, this compound, can be achieved through the reaction of isatoic anhydride with p-anisidine (B42471). chemicalbook.com This straightforward synthetic route allows for the generation of the core benzamide structure, which can then be further modified or incorporated into more complex hybrid molecules.

The biological activities of 2-aminobenzamide derivatives are not limited to HDAC inhibition. Studies have also explored their potential as antimicrobial agents. nanobioletters.comworldnewsnaturalsciences.com The structural versatility of the benzamide moiety allows for the introduction of various substituents, which can modulate the antimicrobial spectrum and potency of the resulting compounds. While specific data on the antimicrobial properties of this compound is not extensively documented, the broader class of benzamide derivatives has shown promise in this area. nanobioletters.com

The table below summarizes the biological activities of various 2-aminobenzamide derivatives, highlighting the versatility of this chemical class.

| Derivative Class | Biological Activity | Target | Key Findings |

| Thioether-based 2-aminobenzamides | Anticancer | HDAC1, HDAC2 | Potent inhibitory and anti-proliferative activity. |

| General 2-aminobenzamides | Antimicrobial | Various bacteria and fungi | Broad-spectrum activity has been observed in some derivatives. nanobioletters.comworldnewsnaturalsciences.com |

| N-(2-aminophenyl)-benzamides | Anticancer, Antifibrotic | Class I HDACs | Nanomolar inhibition of HDAC1 and HDAC2; effective in a mouse model of pulmonary fibrosis. nih.gov |

The development of hybrid molecules incorporating the benzamide moiety represents a promising avenue in drug discovery. By strategically combining the 2-aminobenzamide scaffold with other pharmacophores, it is possible to design novel therapeutic agents with improved efficacy and a wider range of biological activities. Further research into the synthesis and biological profiling of specific derivatives like this compound will be crucial in unlocking the full therapeutic potential of this versatile chemical class.

Future Directions and Advanced Research Frontiers

Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Design

The design and discovery of new drug candidates have been significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). nih.govcam.ac.uk These computational tools are transforming the traditional, often lengthy, and costly process of developing new molecules. For benzamide derivatives, including 2-amino-N-(4-methoxybenzyl)benzamide, AI and ML offer powerful methodologies for optimization and prediction.

One key application is in de novo drug design, where algorithms generate entirely new molecular structures optimized for a specific biological target. nih.gov For instance, a generative model could be trained on known enzyme inhibitors to design novel benzamide derivatives with improved potency and selectivity. Researchers at the University of Cambridge have developed a data-driven approach that combines automated experiments with machine learning to predict chemical reactivity, which could significantly speed up the synthesis and design process for new pharmaceuticals. cam.ac.uk

The application of AI extends to optimizing synthetic routes. ML algorithms can predict the outcomes of chemical reactions, helping chemists devise more efficient and higher-yield pathways for synthesizing complex benzamides. cam.ac.uk This computational-experimental feedback loop, often referred to as the Design-Make-Test-Analyze (DMTA) cycle, is being dramatically shortened by AI, potentially reducing the time to discover a preclinical candidate by a significant margin. oxfordglobal.com

Table 1: Applications of AI/ML in Benzamide Research

| Application Area | AI/ML Technique | Potential Impact on Benzamide Research |

|---|---|---|

| Lead Optimization | Deep Learning, Neural Networks | Prediction of bioactivity and ADME properties to design more effective and safer derivatives. acs.org |

| ***De Novo* Design** | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Creation of novel benzamide structures with desired therapeutic profiles. nih.gov |

| Target Identification | Massively Multitask ML Models | Identification of new biological targets for existing or novel benzamide compounds. oxfordglobal.com |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Development of more efficient and cost-effective synthetic routes. acs.org |

Exploration of Novel Therapeutic Targets and Applications

Benzamide derivatives are known for a wide array of pharmacological activities, including antimicrobial, anticancer, and antipsychotic effects. walshmedicalmedia.com Future research will focus on identifying and validating novel biological targets for compounds like this compound, expanding their therapeutic potential beyond established applications.

A significant area of interest is oncology. Recent studies have focused on designing benzamide derivatives that target specific mechanisms in cancer cells. For example, novel benzamides have been developed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair in cancer cells. nih.gov Other research has explored benzamide derivatives that inhibit the ABCG2 transporter, a protein that can cause multidrug resistance in colon cancer, thereby restoring the efficacy of chemotherapeutic drugs. nih.gov

Beyond cancer, neuropsychiatric and neurological diseases represent a promising frontier. G protein-coupled receptors (GPCRs) are a major class of drug targets, and researchers are designing novel benzamide-based agonists with biased signaling properties for receptors like GPR52, which could lead to new treatments for psychosis. chemrxiv.org The development of new chemical entities based on benzamide structures, such as methylated derivatives of amisulpride, is underway for treating schizophrenia and bipolar depression. stockanalysis.com

The versatility of the benzamide scaffold allows for its application in a variety of other therapeutic areas. Research has shown that certain benzamide derivatives can act as potent and selective inhibitors of enzymes like 12-lipoxygenase, which is implicated in skin diseases, diabetes, and thrombosis. nih.gov The ability to fine-tune the structure of benzamides enables the exploration of their activity against a wide range of biological targets, from enzymes to ion channels and receptors. science.govgoogle.com

Table 2: Emerging Therapeutic Targets for Benzamide Derivatives

| Therapeutic Area | Target | Example Application | Reference |

|---|---|---|---|

| Oncology | PARP-1 | Inhibition of DNA repair in cancer cells | nih.gov |

| Oncology | ABCG2 Transporter | Reversal of multidrug resistance | nih.gov |

| Neuropsychiatry | GPR52 | Treatment of psychosis | chemrxiv.org |

| Metabolic/Inflammatory | 12-Lipoxygenase | Treatment of diabetes, thrombosis, skin diseases | nih.gov |

Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. Future research on this compound and related compounds will prioritize the development of sustainable and environmentally friendly synthetic methods that reduce waste, avoid hazardous solvents, and improve energy efficiency.

One promising approach is the use of solvent-free or "neat" reaction conditions. Studies have demonstrated the successful synthesis of benzamides by reacting amines with acyl donors like vinyl benzoate (B1203000) without any solvent, leading to high yields and easy isolation of the product through simple crystallization. tandfonline.comtandfonline.com This eliminates the environmental impact and cost associated with volatile organic solvents.

Another strategy involves the use of more sustainable reaction media, such as deep eutectic solvents (DESs), which are biodegradable and have low toxicity. researchgate.net Researchers have reported protocols that allow for complex chemical transformations, which traditionally require inert atmospheres and dry solvents, to be carried out under aerobic, room-temperature conditions in these green media. researchgate.net

Catalysis is also a key component of green synthesis. The development of novel catalysts can enable reactions to proceed under milder conditions and with higher selectivity. For example, Rh(III)-catalyzed intramolecular annulation has been used to create complex azepinone frameworks from benzamide derivatives under mild conditions. science.gov The search for ecocompatible pathways for fundamental reactions like N-benzoylation continues to be a major goal in synthetic chemistry. figshare.comresearchgate.net

These green methodologies not only reduce the environmental footprint of chemical synthesis but can also lead to more efficient and cost-effective manufacturing processes for benzamide-based compounds. tandfonline.com

Advanced Applications in Chemical Biology and Material Science

The utility of the benzamide scaffold extends beyond pharmacology into the realms of chemical biology and material science. The unique structural and chemical properties of benzamides make them valuable as molecular probes, building blocks for functional materials, and components in supramolecular chemistry.

In chemical biology, benzamide derivatives can be used as tools to study biological processes. The benzamide chromophore, for example, is utilized in stereochemical studies using circular dichroism to determine the absolute configuration of amines. researchgate.net By attaching fluorescent tags or other reporter groups to a benzamide structure, researchers can create molecular probes to visualize and track biological targets within cells.

In material science, the ability of the amide group to form strong hydrogen bonds is a key feature. This property is exploited in crystal engineering to control the self-assembly of molecules into well-defined supramolecular architectures. acs.org For instance, studies on fluorinated benzamides have shown how subtle changes to the molecular structure can suppress disorder in the crystal lattice, leading to more predictable and stable materials. This control over crystal packing is crucial for developing advanced functional materials with specific optical or electronic properties. acs.org

Benzamides also serve as building blocks for polymeric materials. Their incorporation into polymer chains can impart specific properties such as thermal stability, mechanical strength, and chemical resistance. researchgate.net The continued exploration of benzamide chemistry is expected to yield novel materials with applications ranging from advanced electronics to biomedical devices.

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Coupling | DCC/DMAP, THF, reflux | 80–97 |

| Recrystallization | Ethanol | >95 purity |

Basic: How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize it?

Methodological Answer :

The crystal structure (monoclinic, space group P2₁/n) is determined via X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Key features:

- Dihedral Angle : 78.0° between benzamide and methoxyphenyl rings, indicating limited conjugation .